molecular formula C23H21FN6S B2366581 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 896697-20-4

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2366581
CAS No.: 896697-20-4
M. Wt: 432.52
InChI Key: AVBXQCFUYJIDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the triazole ring, and the final assembly of the quinazoline core. Common reagents used in these steps include hydrazine, aldehydes, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the quinazoline core .

Scientific Research Applications

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole

Uniqueness

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of pyrazole, triazole, and quinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{19}H_{20}F_{N}_{5}O_{S}, and it features a unique combination of functional groups that contribute to its biological activity. The presence of the triazole and quinazoline moieties is particularly significant as these structures are known for their diverse pharmacological properties.

Antihypertensive Effects

Research indicates that derivatives of quinazoline and triazole exhibit antihypertensive properties. A related study demonstrated that certain 1,2,4-triazolo[1,5-a]quinazolines showed significant reductions in heart rate and blood pressure in animal models. These compounds were evaluated using the tail cuff method on rats and mice, revealing their potential as adrenoblockers and cardiac stimulants .

CompoundActivityMethod UsedResults
1,2,4-triazolo[1,5-a]quinazolinesAntihypertensiveTail cuff methodSignificant reduction in heart rate and blood pressure

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory mediators such as TNF-α and PGE-2. One study highlighted that derivatives of triazoloquinazolines exhibited high anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac .

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. A review indicated that various quinazoline analogues demonstrated significant efficacy against a range of microbial strains. The compound may exhibit similar properties due to its structural characteristics .

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may bind to specific receptors influencing cardiovascular functions.
  • Cellular Pathway Alteration : The compound could alter signaling pathways associated with hypertension and inflammation.

Study 1: Antihypertensive Evaluation

In a controlled study involving 15 synthesized triazoloquinazoline derivatives, several compounds were identified with complete abolition of tachycardia in hypertensive models. These findings suggest a promising avenue for developing new antihypertensive agents based on the structure of the target compound .

Study 2: Anti-inflammatory Assessment

A series of experiments assessed the anti-inflammatory effects of various quinazoline derivatives. Compounds were tested in formalin-induced inflammation models in rats. Results indicated that certain analogues displayed potent anti-inflammatory activity with minimal ulcerogenic effects, highlighting their therapeutic potential .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6S/c1-15-13-16(2)29(27-15)12-11-21-26-22-19-5-3-4-6-20(19)25-23(30(22)28-21)31-14-17-7-9-18(24)10-8-17/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBXQCFUYJIDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.